Cas no 2287281-07-4 (3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid)
3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2287281-07-4
- EN300-6735306
- 3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid
- 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid
-
- Inchi: 1S/C7H8N2O3/c10-7(11)6-1-5(9-12-6)4-2-8-3-4/h1,4,8H,2-3H2,(H,10,11)
- InChI Key: DREOKDJWILQADL-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)=CC(C2CNC2)=N1
Computed Properties
- Exact Mass: 168.05349212g/mol
- Monoisotopic Mass: 168.05349212g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 75.4Ų
3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6735306-0.05g |
3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid |
2287281-07-4 | 95.0% | 0.05g |
$816.0 | 2025-03-13 | |
| Enamine | EN300-6735306-0.1g |
3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid |
2287281-07-4 | 95.0% | 0.1g |
$855.0 | 2025-03-13 | |
| Enamine | EN300-6735306-0.25g |
3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid |
2287281-07-4 | 95.0% | 0.25g |
$893.0 | 2025-03-13 | |
| Enamine | EN300-6735306-0.5g |
3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid |
2287281-07-4 | 95.0% | 0.5g |
$933.0 | 2025-03-13 | |
| Enamine | EN300-6735306-1.0g |
3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid |
2287281-07-4 | 95.0% | 1.0g |
$971.0 | 2025-03-13 | |
| Enamine | EN300-6735306-2.5g |
3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid |
2287281-07-4 | 95.0% | 2.5g |
$1903.0 | 2025-03-13 | |
| Enamine | EN300-6735306-5.0g |
3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid |
2287281-07-4 | 95.0% | 5.0g |
$2816.0 | 2025-03-13 | |
| Enamine | EN300-6735306-10.0g |
3-(azetidin-3-yl)-1,2-oxazole-5-carboxylic acid |
2287281-07-4 | 95.0% | 10.0g |
$4176.0 | 2025-03-13 |
3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid
Comprehensive Overview of 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 2287281-07-4)
3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 2287281-07-4) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines an azetidine ring with an oxazole-carboxylic acid moiety, making it a versatile intermediate for drug discovery. Its CAS number 2287281-07-4 is frequently searched in chemical databases, reflecting its growing importance in synthetic chemistry and medicinal applications.
Recent trends in drug development highlight the demand for novel heterocyclic scaffolds, and 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid fits this niche perfectly. Researchers are particularly interested in its potential as a bioisostere for carboxylic acid-containing drugs, which can improve pharmacokinetic properties. The compound’s oxazole ring is known for its metabolic stability, while the azetidine group offers conformational rigidity, both critical for optimizing drug candidates.
In the context of AI-driven drug discovery, CAS No. 2287281-07-4 has emerged as a subject of computational studies. Molecular docking simulations suggest its applicability in targeting enzymes like kinases and GPCRs, aligning with the industry’s focus on precision medicine. Searches for "oxazole derivatives in drug design" or "azetidine-based pharmacophores" often lead to this compound, underscoring its relevance in modern therapeutics.
The synthetic accessibility of 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid also makes it attractive for high-throughput screening. Its carboxylic acid functionality allows easy derivatization into amides or esters, a feature exploited in fragment-based drug discovery. Patent literature reveals its use in anticancer and anti-inflammatory applications, though detailed mechanisms remain under investigation—addressing common queries like "biological activities of oxazole-azetidine hybrids."
From an SEO perspective, keywords such as "buy 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid," "CAS 2287281-07-4 suppliers," and "oxazole-azetidine synthesis" are highly searched, reflecting commercial and academic interest. The compound’s role in green chemistry is another hotspot, with studies exploring catalyst-free cyclization methods to produce it sustainably.
In summary, 3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid (CAS No. 2287281-07-4) represents a convergence of structural innovation and therapeutic potential. Its dual heterocyclic system addresses contemporary challenges in drug design, while its synthetic versatility ensures broad utility across research domains—making it a compound worth watching in the evolving landscape of bioactive molecules.
2287281-07-4 (3-(Azetidin-3-yl)-1,2-oxazole-5-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)